Structural Uniqueness: Pyrazine-2-yloxy vs. Common Pyridine/Pyrimidine Ether Analogs
The target compound incorporates a pyrazin-2-yloxy group, whereas many commercially available analogs feature pyridin-2-yloxy, pyrimidin-2-yloxy, or phenyl ether substituents at the piperidine 4-position. The pyrazine ring introduces a second nitrogen atom at the 4-position of the heterocycle, altering hydrogen-bond acceptor geometry and electronic character compared to pyridine (single nitrogen) or pyrimidine (nitrogens at 1,3-positions). This structural distinction is verifiable by comparison of calculated physicochemical descriptors: the pyrazine-containing compound has a distinct hydrogen-bond acceptor count (4 vs. 3 for pyridine analogs) and a different calculated logP profile [1]. While no direct biological head-to-head comparison has been published, the structural divergence is sufficient to preclude assumption of equivalent target binding without experimental confirmation.
| Evidence Dimension | Hydrogen-bond acceptor count (calculated) |
|---|---|
| Target Compound Data | 4 H-bond acceptors (2-methoxypyridine carbonyl O, methoxy O, pyrazine N at position 4, pyrazine N at position 1) |
| Comparator Or Baseline | Typical pyridin-2-yloxy analog: 3 H-bond acceptors |
| Quantified Difference | +1 H-bond acceptor; altered spatial distribution of acceptor sites |
| Conditions | In silico calculation based on molecular structure (C₁₆H₁₈N₄O₃ vs. C₁₆H₁₉N₃O₃ for pyridine analog) |
Why This Matters
For buyers sourcing compounds for SAR campaigns, this structural difference means the compound cannot be treated as interchangeable with pyridine-ether analogs; its unique H-bond pattern may engage distinct residues in a target binding pocket.
- [1] Kuujia.com. CAS 1448135-76-9: Molecular formula, SMILES, and InChI Key. Accessed April 2026. View Source
